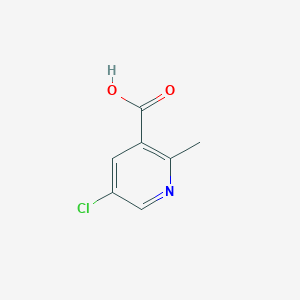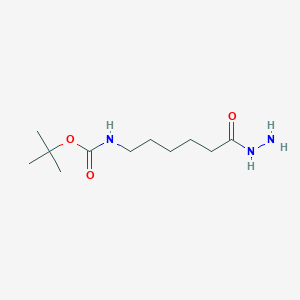![molecular formula C12H11N5 B1387816 1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1092352-88-9](/img/structure/B1387816.png)
1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrazolo[3,4-b]pyridine core, which is fused with a pyridine ring, and a methyl group attached to the nitrogen atom at position 1.
Mechanism of Action
Target of Action
Similar compounds have been found to target the pi3k/akt/mtor signaling pathway , which plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Mode of Action
Compounds with similar structures have been found to inhibit the phosphorylation of akt and s6 proteins, thereby regulating the pi3k/akt/mtor signaling pathway .
Biochemical Pathways
The compound likely affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cellular quiescence, proliferation, cancer, and longevity. Inhibition of this pathway can lead to reduced tumor growth and proliferation .
Pharmacokinetics
The gi absorption score, which measures the amount of a molecule absorbed by the gut after oral administration, is often used to assess the bioavailability of similar compounds .
Result of Action
The compound has shown remarkable antiproliferative activities against certain cell lines, such as SW620 and HeLa cells . This suggests that it could potentially be used in the treatment of certain types of cancer.
Action Environment
The synthesis of similar compounds has been achieved under different reaction conditions , suggesting that the environment could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine can bind to specific receptors on the cell surface, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, 1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways. For instance, the compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the production of metabolites that can influence cellular function . The compound can affect metabolic flux, altering the flow of metabolites through different pathways, and impacting the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its overall biological activity and therapeutic potential .
Subcellular Localization
1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxaldehydes under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sodium acetate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-Methyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Properties
IUPAC Name |
1-methyl-6-pyridin-2-ylpyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-17-12-8(11(13)16-17)5-6-10(15-12)9-4-2-3-7-14-9/h2-7H,1H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALFPMUYRFNBIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=N2)C3=CC=CC=N3)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1387733.png)






![(2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/structure/B1387745.png)

![Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B1387747.png)
![tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-(methylthio)propyl]carbamate](/img/structure/B1387748.png)


![N-[2-(4-cyanophenoxy)ethyl]acetamide](/img/structure/B1387756.png)
